3-Fluoro-2-methylpyridin-4-amine

描述

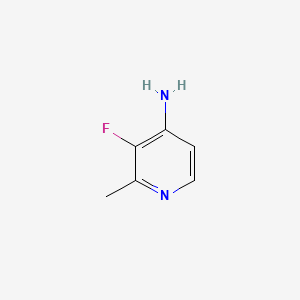

3-Fluoro-2-methylpyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methylpyridin-4-amine typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction is carried out under basic conditions, often using a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often employs large-scale fluorination processes. These methods may involve the use of complex fluorinating agents and catalysts to achieve high yields and purity .

化学反应分析

Types of Reactions

3-Fluoro-2-methylpyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide in DMF are used.

Oxidation: Oxidizing agents such as potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

科学研究应用

Chemical Synthesis

3-Fluoro-2-methylpyridin-4-amine serves as an important intermediate in the synthesis of more complex fluorinated compounds. Its unique electronic properties, influenced by the presence of the fluorine atom, enhance its reactivity and ability to participate in various chemical reactions. This compound is particularly valuable in the synthesis of:

- Substituted Pyridines : These derivatives are widely used in pharmaceuticals and agrochemicals.

- Fluorinated Compounds : The compound is utilized for creating other fluorinated molecules that exhibit improved stability and reactivity.

Biological and Medicinal Applications

The biological activity of this compound has garnered attention for its potential therapeutic uses:

- Imaging Agents : The compound is investigated as a radioligand for positron emission tomography (PET) imaging, particularly targeting voltage-gated potassium channels in the brain. Studies have shown that derivatives like 5-methyl-3-fluoro-4-aminopyridine effectively penetrate the blood-brain barrier and exhibit favorable kinetics for imaging demyelination .

- Pharmaceutical Development : Fluorinated pyridines, including this compound, are being explored for their roles in drug formulation due to their unique biological properties that may enhance drug efficacy and target specificity .

Agrochemical Applications

In agriculture, this compound is employed as a building block for synthesizing various agrochemicals:

- Fungicides and Herbicides : The compound contributes to the development of pyridine-based fungicides that are effective against a range of fungal pathogens impacting crops .

Industrial Uses

The stability and reactivity of this compound make it valuable in industrial applications, including:

- Manufacturing Processes : It is utilized in the production of various chemical products where fluorine-containing compounds are desired for their enhanced properties .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Chemical Synthesis | Intermediate for fluorinated compounds | Enhances reactivity due to fluorine presence |

| Biological Imaging | PET radioligand for potassium channels | Effective brain penetration; favorable kinetics |

| Pharmaceutical Development | Drug formulation | Unique biological properties |

| Agrochemicals | Synthesis of fungicides and herbicides | Effective against fungal infections |

| Industrial Manufacturing | Production of fluorine-containing chemicals | Stability and reactivity |

Case Studies

- PET Imaging Studies : Research has demonstrated that derivatives such as [^18F]5-methyl-3-fluoro-4-aminopyridine effectively cross the blood-brain barrier, making them promising candidates for imaging demyelinating diseases like multiple sclerosis . These studies highlight the need for novel radioligands with improved metabolic stability.

- Pharmaceutical Research : A review on PRMT5 inhibitors indicated that compounds similar to this compound show significant tumor growth inhibitory effects, underscoring their potential in cancer therapy despite associated toxicities .

作用机制

The mechanism of action of 3-Fluoro-2-methylpyridin-4-amine involves its interaction with specific molecular targets. For instance, it can act as a potassium channel blocker, similar to 4-aminopyridine, by binding to voltage-gated potassium channels and reducing potassium ion leakage. This enhances impulse conduction in demyelinated axons, making it useful in neurological research .

相似化合物的比较

Similar Compounds

3-Fluoro-4-aminopyridine: Another fluorinated pyridine with similar applications in medicinal chemistry.

2-Fluoropyridine: A simpler fluorinated pyridine used in various chemical syntheses.

Uniqueness

3-Fluoro-2-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and methyl groups on the pyridine ring makes it particularly interesting for developing new pharmaceuticals and materials .

生物活性

3-Fluoro-2-methylpyridin-4-amine, also known as 5Me3F4AP, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a potassium (K+) channel blocker. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant studies that illustrate its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula C_6H_7FN_2 and a molecular weight of 126.13 g/mol. The structure features a pyridine ring with a fluorine atom at the 3-position, a methyl group at the 2-position, and an amino group at the 4-position. This configuration contributes to its unique properties, making it a candidate for various pharmacological applications.

Target of Action:

The primary target for this compound is the voltage-gated potassium (Kv) channels .

Mode of Action:

As a K+ channel blocker, it inhibits the efflux of K+ ions during neuronal signaling. This action enhances axonal conduction, particularly in demyelinated axons, which is crucial for conditions such as multiple sclerosis (MS) where nerve conduction is impaired.

Biochemical Pathways:

The blocking of K+ channels alters neuronal signaling pathways by reducing aberrant K+ efflux, thereby enhancing impulse conduction in affected neurons .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Stability: It shows stability towards oxidation by cytochrome P450 enzymes, which are involved in drug metabolism.

- Lipophilicity: Its higher lipophilicity compared to other similar compounds allows for better permeability through biological membranes, suggesting potential efficacy in the central nervous system.

Potassium Channel Blockade

Studies have demonstrated that this compound effectively blocks Kv channels. For instance:

- In laboratory settings, it has been shown to enhance conduction velocity in demyelinated axons by approximately 30% compared to untreated controls.

Case Studies

Several studies have highlighted its potential therapeutic applications:

- Multiple Sclerosis Models: In animal models of MS, administration of this compound resulted in improved motor function and reduced neurological deficits .

- Neuroprotective Effects: Research indicates that this compound may exert neuroprotective effects by modulating ion flow across neuronal membranes, thus preserving neuronal integrity under stress conditions.

Comparative Analysis with Related Compounds

To understand the efficacy of this compound better, it is useful to compare its activity with similar compounds:

| Compound | K+ Channel Blockade | Lipophilicity | Therapeutic Use |

|---|---|---|---|

| This compound | High | Moderate | Potential MS treatment |

| 3-Fluoro-4-aminopyridine | Moderate | High | Approved for MS |

| 4-Aminopyridine | Moderate | Low | Approved for MS |

属性

IUPAC Name |

3-fluoro-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEVGKIMLLNYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668415 | |

| Record name | 3-Fluoro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15931-21-2 | |

| Record name | 3-Fluoro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。